molecular formula C6HF9O2 B12522248 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid CAS No. 673486-80-1

3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid

Cat. No.: B12522248
CAS No.: 673486-80-1
M. Wt: 276.06 g/mol
InChI Key: RBUQLXNQRUPRCJ-UHFFFAOYSA-N
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Description

3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of precursor compounds using fluorinating agents such as trifluoromethyl hypofluorite. The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives. These products retain the unique properties of the parent compound, making them valuable in various applications .

Scientific Research Applications

3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can lead to the modulation of biochemical pathways and the alteration of molecular structures. The compound’s high electronegativity and chemical stability play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
  • Pentanoic acid, 3,4,4,5,5,5-hexafluoro-2,2,3-tris(trifluoromethyl)
  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene

Uniqueness

3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability and reactivity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

3,4,4,5,5,5-hexafluoro-2-(trifluoromethyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9O2/c7-2(4(8,9)6(13,14)15)1(3(16)17)5(10,11)12/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLXNQRUPRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80791464
Record name 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673486-80-1
Record name 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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